
2,4,6-Tris(3,5-diphenylphenyl)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4,6-Tris(3,5-diphenylphenyl)pyrimidine is a complex organic compound belonging to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in various fields, including pharmaceuticals, agriculture, and materials science. The unique structure of this compound, with its three diphenylphenyl groups attached to the pyrimidine ring, makes it an interesting subject for research and application.
Preparation Methods
The synthesis of 2,4,6-Tris(3,5-diphenylphenyl)pyrimidine typically involves multicomponent reactions (MCRs) that are efficient and versatile. One common method involves the use of aromatic ketones, aldehydes, and hexamethyldisilazane (HMDS) as a nitrogen source under microwave irradiation. Lewis acids play a crucial role in selectively synthesizing the six-membered heterocyclic pyrimidine ring through annulated processes . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
2,4,6-Tris(3,5-diphenylphenyl)pyrimidine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrimidine N-oxides, while reduction may yield dihydropyrimidines.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2,4,6-Tris(3,5-diphenylphenyl)pyrimidine involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with enzymes, receptors, and DNA, leading to various biological effects. For example, its anticancer activity may involve the inhibition of specific enzymes involved in cell proliferation and survival . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
2,4,6-Tris(3,5-diphenylphenyl)pyrimidine can be compared with other similar compounds, such as:
2,4,6-Tris(2-pyrimidyl)-1,3,5-triazine: Known for its coordination chemistry and hydrolysis reactions.
2,4,6-Tris(4-pyridyl)-1,3,5-triazine: Used in the synthesis of metal-organic frameworks (MOFs) with unique sorption properties.
2,4,6-Trisubstituted pyrimidines: Studied for their thermal, optical, electrochemical, and electrophysical properties.
The uniqueness of this compound lies in its specific structural features and the resulting properties, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
650606-89-6 |
|---|---|
Molecular Formula |
C58H40N2 |
Molecular Weight |
764.9 g/mol |
IUPAC Name |
2,4,6-tris(3,5-diphenylphenyl)pyrimidine |
InChI |
InChI=1S/C58H40N2/c1-7-19-41(20-8-1)47-31-48(42-21-9-2-10-22-42)35-53(34-47)56-40-57(54-36-49(43-23-11-3-12-24-43)32-50(37-54)44-25-13-4-14-26-44)60-58(59-56)55-38-51(45-27-15-5-16-28-45)33-52(39-55)46-29-17-6-18-30-46/h1-40H |
InChI Key |
DMRCEROREBIKBV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=CC(=C2)C3=CC(=NC(=N3)C4=CC(=CC(=C4)C5=CC=CC=C5)C6=CC=CC=C6)C7=CC(=CC(=C7)C8=CC=CC=C8)C9=CC=CC=C9)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



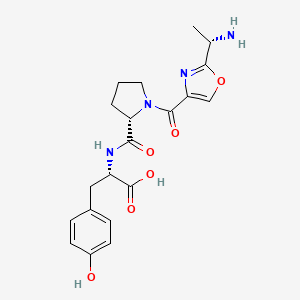
![N-[Ethoxy(phenyl)phosphoryl]-L-tyrosine](/img/structure/B12604532.png)
![6-(2-Fluorophenyl)-4-propoxypyrido[3,2-D]pyrimidin-2-amine](/img/structure/B12604534.png)
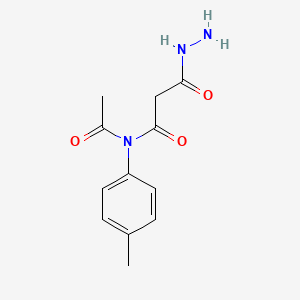
![1H-Pyrrolo[2,3-b]pyridine, 1-(phenylsulfonyl)-4-(1-piperazinyl)-](/img/structure/B12604548.png)
![1-cinnolin-4-yl-N-[(E)-hydrazinylidenemethyl]pyrrole-3-carboxamide](/img/structure/B12604549.png)

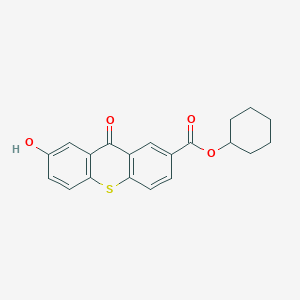
![2-(4-chlorophenyl)-5-[(E)-hydroxyiminomethyl]-1H-pyrrole-3-carbonitrile](/img/structure/B12604566.png)
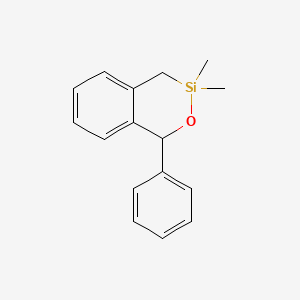
![[2-(3,4-Dimethoxyanilino)-1,3-thiazol-4-yl]acetic acid](/img/structure/B12604582.png)
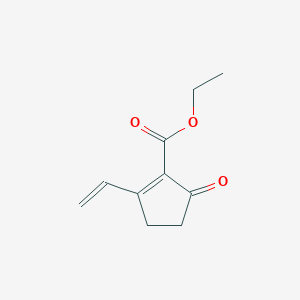
![2-{[(1-Benzyl-1H-imidazol-2-yl)sulfanyl]methyl}benzoic acid](/img/structure/B12604597.png)
